1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-3-4-11-5-8-12(13-2,9-6-11)10-7-11/h3-4H,5-10H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYGBFILPZILCI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC12CCC(CC1)(CC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C12CCC(CC1)(CC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methoxy 4 E Prop 1 Enyl Bicyclo 2.2.2 Octane and Analogs
Strategies for Constructing the Bicyclo[2.2.2]octane Skeleton
The bicyclo[2.2.2]octane core is a recurring motif in a variety of bioactive molecules and natural products. nih.gov Its rigid, strain-free structure provides a unique three-dimensional scaffold. A number of synthetic strategies have been developed to access this important structural unit.
Diels-Alder Cycloadditions and Modified Variants
The Diels-Alder reaction stands as a cornerstone for the synthesis of the bicyclo[2.2.2]octene skeleton, which can be subsequently reduced to the desired bicyclo[2.2.2]octane core. arkat-usa.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. Both intermolecular and intramolecular versions of this reaction have been successfully employed. cdnsciencepub.comnih.govnih.gov
For instance, the reaction of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile directly yields the bicyclo[2.2.2]octene framework. Modified Wessely oxidation of phenols in the presence of dienophiles like acrylic acid has also been utilized to generate ortho-quinone intermediates that undergo intramolecular Diels-Alder reactions to form bicyclo[2.2.2]octenones. cdnsciencepub.com
A notable application of this strategy is the double Diels-Alder cycloaddition of 2H-pyran-2-ones with dienophiles such as maleic anhydride, which proceeds through a bicyclic bridged lactone intermediate. arkat-usa.org This approach allows for the synthesis of highly functionalized bicyclo[2.2.2]octene derivatives. arkat-usa.org Nature-inspired intramolecular [4+2] cycloadditions of cyclohexa-2,4-dienones have also proven effective in constructing sterically congested bicyclo[2.2.2]octane structures. nih.gov
| Diene | Dienophile | Key Features |
| 1,3-Cyclohexadiene derivatives | Various activated alkenes | Direct formation of the bicyclo[2.2.2]octene core. |
| ortho-Quinone (from Wessely oxidation) | Pendant alkene | Intramolecular cycloaddition to form bicyclo[2.2.2]octenones. cdnsciencepub.com |
| 2H-Pyran-2-ones | Maleic anhydride | Double cycloaddition leading to highly functionalized systems. arkat-usa.org |
| Cyclohexa-2,4-dienones | Intramolecular alkene | Biomimetic approach to sterically hindered bicyclo[2.2.2]octanes. nih.gov |
Intramolecular Cyclizations (e.g., Ring-Closing Metathesis, Conia-Ene Reactions)
Intramolecular cyclization reactions provide a powerful alternative for the construction of the bicyclo[2.2.2]octane skeleton. Ring-closing metathesis (RCM) has been utilized in a sequential fashion with Diels-Alder reactions to synthesize propellanes containing a bicyclo[2.2.2]octene unit. nih.gov
The intramolecular Conia-ene reaction, which involves the cyclization of an enolizable ketone onto an unactivated alkyne, has been shown to be effective in constructing the bicyclo[2.2.2]octane framework, particularly in the synthesis of chiral polyfunctionalized cyclopentane (B165970) derivatives that can serve as precursors. Other intramolecular strategies include SN2' cyclizations, which have been pivotal in the synthesis of related bicyclo[2.2.2]diazaoctane cores found in various alkaloids. nih.govnih.govrsc.org Radical cyclizations have also emerged as a viable method for forming this bicyclic system. nih.gov
Transition Metal-Catalyzed Syntheses of Bicyclo[2.2.2]octane Derivatives
Transition metal catalysis offers novel and efficient pathways to bicyclo[2.2.2]octane derivatives. A notable process involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to afford oxo-substituted bicyclo[2.2.2]octane species. google.comjustia.com This method provides a direct route to 1,4-disubstituted bicyclo[2.2.2]octanes, which can be further functionalized. google.comjustia.comgoogle.com
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones has been utilized in the synthesis of chiral C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, which serve as important ligands in asymmetric catalysis. researchgate.net
Stereocontrolled Approaches to the Bicyclic Core
The stereoselective synthesis of the bicyclo[2.2.2]octane core is crucial for the preparation of enantiomerically pure target molecules. Asymmetric Diels-Alder reactions, employing chiral auxiliaries or catalysts, are a primary method for achieving stereocontrol. nih.gov
Furthermore, domino Michael/Michael reactions mediated by diphenylprolinol silyl (B83357) ether have been developed to synthesize bicyclo[2.2.2]octanone derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net Intramolecular aldol (B89426) reactions have also been highlighted as a key step for the stereocontrolled construction of the bicyclo[2.2.2]octane ring. scispace.com These methods allow for the precise arrangement of substituents on the bicyclic scaffold, which is essential for the synthesis of complex natural products and their analogs. scispace.com
Introduction and Regioselective Functionalization of Methoxy (B1213986) Groups
Once the bicyclo[2.2.2]octane skeleton is in place, the introduction of the methoxy group at a bridgehead position is a key transformation.
Strategies for Bridgehead Methoxy Installation
The functionalization of the inert bridgehead positions of the bicyclo[2.2.2]octane system can be challenging. google.com However, methods have been developed to introduce substituents at these positions. Bridgehead carbocations, generated from the corresponding halides, can react with nucleophiles. iastate.edu While direct methoxylation can be difficult, the synthesis of bridgehead hydroxy bicyclo[2.2.2]octane derivatives provides a precursor for subsequent methylation to the methoxy group. nih.gov For instance, synthetic routes starting from 1,3-cyclohexadione can lead to 4-hydroxy bicyclo[2.2.2]octane-2,6-dione derivatives. nih.gov
Another approach involves the use of bridgehead bromides which can be converted to the desired methoxy-substituted compounds. The reaction of 1-bromobicyclo[2.2.2]octane with silver triflate can generate a bridgehead carbocation that can be trapped with methanol (B129727). iastate.edu
| Precursor | Reagent/Method | Product |
| Bridgehead halide (e.g., bromide) | Silver triflate, then methanol | Bridgehead methoxy derivative. iastate.edu |
| Bridgehead alcohol | Methylating agent (e.g., methyl iodide, dimethyl sulfate) | Bridgehead methoxy derivative. |
| 1,3-Cyclohexadione | Multi-step synthesis | 4-Hydroxy bicyclo[2.2.2]octane-2,6-dione. nih.gov |
Alkylation and Etherification Methods for Methoxy Substitution
The introduction of a methoxy group at a bridgehead carbon of the bicyclo[2.2.2]octane skeleton is a crucial step in the synthesis of the target molecule. Due to the steric hindrance and the trigonal planar geometry of any carbocation intermediate at the bridgehead, S_N1-type reactions are generally disfavored. Consequently, direct nucleophilic substitution on an unsubstituted bridgehead is not a viable strategy.
The most common approach involves the etherification of a pre-existing bridgehead hydroxyl group. Bridgehead alcohols, such as 1-hydroxybicyclo[2.2.2]octane, can be synthesized through various routes, but their subsequent etherification requires specific conditions to overcome steric hindrance. The Williamson ether synthesis is a classic and effective method. In this reaction, the bridgehead alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methyl ether.
Another powerful method for methylation of sterically hindered alcohols is the use of diazomethane (B1218177) (CH₂N₂) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). However, the toxicity and explosive nature of diazomethane necessitate careful handling and limit its application on a larger scale.
The following table summarizes common etherification methods for bridgehead alcohols in the bicyclo[2.2.2]octane system.
| Reagent 1 (Base) | Reagent 2 (Methyl Source) | Solvent | Typical Temperature | Reference |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room Temp. to Reflux | lookchem.com |
| Potassium Hydride (KH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | N/A |
| Silver(I) Oxide (Ag₂O) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) | Room Temp. | N/A |
Synthesis of Alkenyl-Substituted Bicyclo[2.2.2]octanes
Attaching the (E)-prop-1-enyl group to the C4 position of the bicyclo[2.2.2]octane core requires methods that are both regioselective for the bridgehead position and stereoselective for the trans (E) configuration of the double bond.
Stereoselective Formation of (E)-Propenyl Moieties
Achieving high (E)-selectivity in the formation of the propenyl group is critical. One of the most reliable methods for this is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. To install a propenyl group, one would start with a 4-formylbicyclo[2.2.2]octane derivative and react it with the ylide generated from ethyl(diethylphosphono)acetate. The HWE reaction strongly favors the formation of the (E)-alkene, especially when using unstabilized or moderately stabilized ylides.
Another approach is the Julia-Kocienski olefination, which involves the reaction of a sulfone with an aldehyde. This method also provides good to excellent (E)-selectivity.
Olefination Reactions and Cross-Coupling Strategies
Beyond classical olefination, modern cross-coupling reactions offer a powerful and versatile alternative for forging the carbon-carbon bond between the bicyclic core and the propenyl group. These methods typically involve the coupling of a bridgehead organometallic species with a propenyl electrophile, or vice versa.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For this synthesis, one could couple a 4-halobicyclo[2.2.2]octane with (E)-prop-1-enylboronic acid or its esters. The reaction is known for its high functional group tolerance and generally proceeds with retention of the alkene geometry.
Stille Coupling: This involves the reaction of an organostannane with an organohalide, catalyzed by palladium. The coupling of a 4-halobicyclo[2.2.2]octane with (E)-1-(tributylstannyl)prop-1-ene is a feasible route.
Negishi Coupling: This method utilizes an organozinc reagent, which can be prepared from the corresponding organohalide. The palladium- or nickel-catalyzed coupling of a 4-(halozinc)bicyclo[2.2.2]octane with (E)-1-halopropene would yield the desired product.
The table below outlines key cross-coupling strategies for the synthesis of alkenyl-substituted bicyclo[2.2.2]octanes.
| Coupling Reaction | Bicyclo[2.2.2]octane Substrate | Propenyl Substrate | Catalyst System (Typical) |
| Suzuki-Miyaura | 4-Iodo- or 4-Bromobicyclo[2.2.2]octane | (E)-Prop-1-enylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Stille | 4-Iodo- or 4-Bromobicyclo[2.2.2]octane | (E)-Tributyl(prop-1-enyl)stannane | Pd(PPh₃)₄ |
| Negishi | 4-Iodobicyclo[2.2.2]octane | (E)-1-Bromopropene (after formation of organozinc) | Pd(dba)₂, Ligand (e.g., SPhos) |
| Heck | 4-Iodobicyclo[2.2.2]octane | Propene | Pd(OAc)₂, Ligand, Base |
Enantioselective Synthesis and Chiral Induction in Bicyclo[2.2.2]octane Derivatives
The target molecule possesses two chiral bridgehead carbons (C1 and C4). Therefore, controlling the absolute stereochemistry of the bicyclic core is paramount for synthesizing enantiomerically pure material. This is typically achieved by establishing the stereochemistry during the construction of the ring system itself.
Chiral Auxiliaries and Catalysts in Asymmetric Bicyclo[2.2.2]octane Synthesis
The Diels-Alder reaction is a powerful method for constructing the bicyclo[2.2.2]octane skeleton. acs.org Asymmetric induction can be achieved by using chiral auxiliaries attached to the dienophile. For example, acrylates derived from chiral alcohols (like Evans auxiliaries based on oxazolidinones) can react with 1,3-cyclohexadiene to yield enantioenriched bicyclo[2.2.2]octene adducts. acs.org The auxiliary directs the facial selectivity of the cycloaddition and can be subsequently removed.
Alternatively, chiral Lewis acids can be used to catalyze the Diels-Alder reaction between an achiral diene and dienophile, inducing enantioselectivity. Catalysts based on metals like copper, titanium, or aluminum complexed with chiral ligands have proven effective in this regard.
Another strategy involves the asymmetric allylindation of mono-dioxolane protected 1,3-cyclohexadione, which can lead to the enantioselective synthesis of bridgehead hydroxylated bicyclo[2.2.2]octane derivatives. lu.se
Metal-Free and Organocatalytic Approaches to Enantioenriched Bicyclo[2.2.2]octanes
In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including bicyclo[2.2.2]octanes. rsc.orgrsc.org These methods avoid the use of metals and often proceed under mild conditions.
A prominent strategy involves a tandem or domino reaction sequence catalyzed by a chiral organic molecule, such as a diarylprolinol silyl ether. researchgate.netresearchgate.net For instance, a domino Michael/Michael reaction between an α,β-unsaturated aldehyde and a cyclohexenone derivative can construct the bicyclic core with multiple stereocenters in a highly controlled manner. researchgate.netresearchgate.net
Furthermore, tandem reactions that permit rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in high yields and excellent enantioselectivities have been developed under metal-free conditions. rsc.orgrsc.org These reactions are often mediated by an organic base and are believed to proceed through an open transition state. rsc.orgrsc.org Another innovative approach is the use of a chiral oxaziridinium organocatalyst in a tandem ortho-hydroxylative phenol (B47542) dearomatization-[4+2] reaction to afford bicyclo[2.2.2]octenones with high enantioselectivity. nih.govscite.airesearchgate.net
The following table presents examples of organocatalytic systems used in asymmetric bicyclo[2.2.2]octane synthesis.
| Reaction Type | Catalyst/Mediator | Substrates | Outcome | Reference |
| Tandem Michael/Michael | Diarylprolinol silyl ether | α,β-Unsaturated aldehyde, Substituted cyclohexenone | High diastereoselectivity and enantioselectivity | researchgate.netresearchgate.net |
| Formal [4+2] Cycloaddition | Chiral organic base | Nitroolefins, Dienol silyl ethers | Good yields, excellent enantioselectivities (e.g., 97% ee) | rsc.orgrsc.org |
| o-HPD-[4+2] Dimerization | Chiral Oxaziridinium | Substituted phenols | High enantioselectivity (e.g., 99:1 e.r.) | nih.govscite.airesearchgate.net |
Reaction Mechanisms and Chemical Transformations of 1 Methoxy 4 E Prop 1 Enyl Bicyclo 2.2.2 Octane and Derivatives
Reactivity of the (E)-Propenyl Moiety
The (E)-prop-1-enyl group, an internal alkene, is the primary site of reactivity for a variety of addition and oxidative reactions. The rigid and bulky bicyclo[2.2.2]octane skeleton sterically influences the approach of reagents to this double bond.
Electrophilic Additions to the Alkenyl Group
Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi (π) bond attacks an electrophile. libretexts.org In the case of 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane, the addition of hydrohalic acids like HBr would proceed via a carbocation intermediate. libretexts.org The initial protonation of the double bond can occur at either carbon. According to Markovnikov's rule, the proton will add to the carbon that results in the more stable carbocation. Protonation at the terminal methyl-bearing carbon would generate a secondary carbocation adjacent to the bicyclic cage, which is the anticipated pathway. The subsequent attack by the bromide nucleophile would complete the addition. The bulky bicyclic framework is expected to direct the nucleophilic attack, potentially leading to a degree of stereoselectivity in the final product.
| Electrophile | Reagent/Conditions | Predicted Major Product | Mechanism Notes |
| H-Br | HBr (gas or in acetic acid) | 1-Methoxy-4-(2-bromopropyl)bicyclo[2.2.2]octane | Follows Markovnikov's rule; proceeds through a secondary carbocation intermediate. |
| H₂O/H⁺ | Dilute H₂SO₄ | 1-(4-Methoxybicyclo[2.2.2]octan-1-yl)propan-2-ol | Acid-catalyzed hydration, also follows Markovnikov's rule. |
| Br₂ | Br₂ in CCl₄ | 1-Methoxy-4-(1,2-dibromopropyl)bicyclo[2.2.2]octane | Proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. |
Selective Hydrogenation and Isomerization Studies
The propenyl double bond can be readily reduced or isomerized under various catalytic conditions.
Hydrogenation: Catalytic hydrogenation of the (E)-propenyl double bond provides a direct route to the corresponding saturated derivative. Using standard heterogeneous catalysts such as platinum on alumina (B75360) (Pt/Al₂O₃) or palladium on carbon (Pd/C) in the presence of hydrogen gas, the double bond is expected to be cleanly reduced to a single bond, yielding 1-methoxy-4-propylbicyclo[2.2.2]octane. Studies on the hydrogenation of analogous propenylbenzenes show high selectivity for alkane formation with minimal side reactions. researchgate.net
Isomerization: The (E)-propenyl group is an internal, trisubstituted-like alkene, which is generally more thermodynamically stable than its terminal allyl isomer (prop-2-enyl). However, isomerization can be induced using specific catalysts. Transition-metal complexes are known to catalyze the isomerization of allylbenzenes (e.g., eugenol) to their more stable propenylbenzene counterparts (e.g., isoeugenol). thieme-connect.com While the reverse reaction is thermodynamically unfavorable, it can be achieved under certain conditions. Furthermore, photochemical methods or specific organometallic catalysts can facilitate the isomerization of the thermodynamically stable (E)-isomer to the less stable (Z)-isomer. thieme-connect.commdpi.com For compounds like anethole (B165797), which is structurally similar to the propenyl portion of the target molecule, the (E)-isomer is significantly more abundant and stable than the (Z)-isomer. idealpublication.in
| Transformation | Catalyst System | Expected Outcome for Analogues | Reference |
| Isomerization | Ru, Rh, or Pt complexes | High conversion of allyl to (E)-propenyl isomers | thieme-connect.com |
| Isomerization | Base (e.g., KOH) at high temp. | Equilibrium mixture favoring the more stable (E)-propenyl isomer | thieme-connect.com |
| E-to-Z Isomerization | Visible-light photocatalyst (e.g., fac-Ir(ppy)₃) | Conversion of (E)-alkenes to a photostationary state containing significant (Z)-isomer | mdpi.com |
Oxidative Cleavage and Functionalization of the Double Bond
Oxidative cleavage of the propenyl double bond is a powerful transformation for synthesizing carbonyl compounds. masterorganicchemistry.com
Ozonolysis: The most common and efficient method for this cleavage is ozonolysis. masterorganicchemistry.comnih.gov Treating this compound with ozone (O₃) at low temperature would break the carbon-carbon double bond, forming an unstable ozonide intermediate. masterorganicchemistry.comyoutube.com Subsequent workup of the ozonide determines the final products.
Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to yield two carbonyl compounds. This reaction would produce 4-methoxybicyclo[2.2.2]octane-1-carbaldehyde and acetaldehyde.
Oxidative Workup: Using hydrogen peroxide (H₂O₂) would oxidize the initially formed aldehyde products to carboxylic acids, yielding 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid and acetic acid.
This reaction is highly predictable, and studies on the ozonolysis of anethole (1-methoxy-4-(1-propenyl)-benzene) show a clean conversion to anisaldehyde (4-methoxybenzaldehyde). researchgate.netjst.go.jp
Other Oxidants: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions can also cleave the double bond, typically leading directly to carboxylic acids and/or ketones.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group is located at a bridgehead position of the bicyclo[2.2.2]octane system. This position is sterically hindered and electronically distinct, influencing the group's reactivity.
Cleavage Reactions of the Methoxy Ether
Cleavage of the methyl ether to reveal the corresponding alcohol (a bridgehead alcohol) is a challenging but feasible transformation. Standard ether cleavage reagents include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃).
The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by either an Sₙ1 or Sₙ2 reaction.
Sₙ1 Pathway: This would involve the loss of methanol (B129727) to form a bridgehead carbocation. Bridgehead carbocations in rigid systems like bicyclo[2.2.2]octane are highly unstable because they cannot achieve the ideal planar geometry, making this pathway energetically unfavorable.
Sₙ2 Pathway: This involves a nucleophile (e.g., Br⁻) attacking the methyl group, with the bridgehead alkoxide acting as the leaving group. This is the more plausible mechanism for cleaving the methyl ether at this position.
The reaction would convert this compound into 1-Hydroxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane.
Participation of Methoxy in Intramolecular Rearrangements
The lone pairs of electrons on the methoxy group's oxygen atom can potentially influence reactions occurring elsewhere in the molecule through neighboring group participation (NGP). wikipedia.orgdalalinstitute.com
For instance, during electrophilic addition to the propenyl group, the methoxy oxygen could act as an internal nucleophile, attacking an intermediate carbocation. This participation could lead to the formation of a transient, bridged oxonium ion intermediate. While direct participation over such a distance (five atoms) is possible, it depends heavily on the conformational flexibility that allows the oxygen to approach the reaction center. stackexchange.com
Furthermore, under strongly acidic conditions, rearrangements of the bicyclo[2.2.2]octane skeleton itself are known to occur, often proceeding through carbocation intermediates to form more stable bicyclo[3.2.1]octane systems. cdnsciencepub.comresearchgate.net The presence of a bridgehead methoxy group can influence these rearrangements by either stabilizing or destabilizing nearby positive charges through inductive effects. acs.org However, studies on related bicyclo[2.2.2]octenones have noted that a bridgehead methoxy group can have a negative impact on certain reactions, leading to complex product mixtures, highlighting its significant electronic and steric influence. acs.orgnih.gov
Skeletal Rearrangements of Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane skeleton, while relatively stable, is susceptible to a variety of skeletal rearrangements under specific reaction conditions, leading to the formation of different, often more thermodynamically stable, bicyclic frameworks. These transformations are of significant interest for the synthesis of complex polycyclic molecules.
Pathways to Bicyclo[3.2.1]octane and Other Framework Isomerizations
One of the most common transformations of the bicyclo[2.2.2]octane system is its isomerization to the bicyclo[3.2.1]octane framework. This rearrangement is typically driven by the formation of a reactive intermediate, such as a carbocation, at a position adjacent to the bridgehead.
For instance, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) does not yield the expected allylic substitution product in significant amounts; instead, the major product is endo-8-bromobicyclo[3.2.1]oct-2-ene. sci-hub.se This transformation is believed to proceed through a bromonium ion intermediate, which undergoes a Wagner-Meerwein rearrangement, expanding one of the ethylene (B1197577) bridges to form the more stable bicyclo[3.2.1]octane ring system. sci-hub.se Similarly, solvolysis of bicyclo[2.2.2]octyl derivatives often leads to rearranged products with the bicyclo[3.2.1]octane skeleton.
Under forcing conditions, such as high temperatures in the presence of metal catalysts, direct isomerization can occur. Bicyclo[2.2.2]octane has been shown to isomerize to bicyclo[3.2.1]octane on reduced molybdenum catalysts at temperatures of 275°C or higher. rsc.org These reactions highlight the energetic barrier to rearrangement, which can be overcome through thermal or catalytic activation. In some cases, oxidative reactions can also induce rearrangement from a bicyclo[2.2.2]octane to a bicyclo[3.2.1]octane system via a 1,2-acyl migration mechanism involving a carbonium ion. cdnsciencepub.com The synthetic utility of these rearrangements is demonstrated in the transformation of bicyclo[2.2.2]octenone skeletons into diverse frameworks, including the bicyclo[3.2.1]octanone structure. nih.govacs.org
| Starting Material Type | Reagents/Conditions | Primary Rearranged Product | Plausible Intermediate | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octene | N-Bromosuccinimide (NBS) in CCl4 | Bicyclo[3.2.1]octene derivative | Bridged bromonium ion / Non-classical carbocation | sci-hub.se |
| Bicyclo[2.2.2]octane | Reduced Mo powder/Al2O3, H2, ≥ 275°C | Bicyclo[3.2.1]octane | Alkyl radical on metal surface | rsc.org |
| Bicyclo[2.2.2]octenone | Photolysis (UV light) | Bicyclo[3.2.1]octane derivative | Biradical | acs.org |
| Substituted Bicyclo[2.2.2]octan-2-one | Oxidation | Bicyclo[3.2.1]octane derivative | Carbonium ion | cdnsciencepub.com |
Mechanistic Studies of Pericyclic and Radical-Induced Skeletal Reorganizations
The mechanisms governing the skeletal reorganization of bicyclo[2.2.2]octane systems are diverse and can be broadly categorized into concerted (pericyclic) and stepwise (radical or ionic) pathways.
Pericyclic reactions , which proceed through a cyclic transition state, are governed by the principles of orbital symmetry. While the saturated framework of bicyclo[2.2.2]octane itself does not readily undergo classical pericyclic rearrangements, photochemical variants are well-documented. For example, the oxa-di-π-methane rearrangement, a photochemical process, has been effectively used to convert β,γ-unsaturated bicyclo[2.2.2]octenones into bicyclo[3.2.1]octane frameworks. acs.org This reaction involves the formation of a diradical intermediate from the excited triplet state of the enone, followed by a cyclization and subsequent cleavage to yield the rearranged product. Direct irradiation of bicyclo[2.2.2]octenones can also lead to bicyclo[4.2.0]octanes. nih.gov
Radical-induced reorganizations provide an alternative pathway for skeletal rearrangement. These reactions are often initiated by photolysis or high-temperature catalysis. The photoisomerization of bicyclo[2.2.2]octan-2-one, for instance, proceeds through a Norrish Type I cleavage to form a biradical intermediate. cdnsciencepub.com This biradical can then undergo recombination to give rearranged products. Similarly, the isomerization of bicyclo[2.2.2]octane to bicyclo[3.2.1]octane on metal surfaces at high temperatures is proposed to involve a simple bond shift in alkyl radical intermediates. rsc.org Radical-induced cyclization of appropriately functionalized bicyclo[2.2.2]octanes can also serve as a stereoselective route to other complex polycyclic systems, such as the tricyclo[4.3.1.0(3,7)]decane framework. nih.gov
| Mechanism Type | Initiation | Key Intermediate | Key Characteristics | Example Reaction |
|---|---|---|---|---|
| Pericyclic (Photochemical) | UV Irradiation | Excited state, Biradical | Concerted bond reorganization, stereospecific | Oxa-di-π-methane rearrangement of bicyclo[2.2.2]octenones acs.org |
| Radical (Thermal) | High Temperature, Metal Catalyst | Surface-bound alkyl radical | Stepwise bond cleavage and formation | Isomerization of bicyclo[2.2.2]octane on Mo catalyst rsc.org |
| Radical (Photochemical) | UV Irradiation | Biradical | Stepwise, often involves Norrish-type cleavage | Photoisomerization of bicyclo[2.2.2]octan-2-one cdnsciencepub.com |
| Ionic | Electrophilic addition, Solvolysis | Carbocation (classical or non-classical) | Stepwise, involves Wagner-Meerwein shifts | Reaction of bicyclo[2.2.2]octene with NBS sci-hub.se |
Nucleophilic and Electrophilic Substitution at Bridgehead Positions
The bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane system exhibit exceptionally low reactivity towards standard nucleophilic substitution reactions. google.com This chemical inertness is a direct consequence of the rigid, caged structure of the molecule.
Classic S(_N)2 reactions are prohibited because the bicyclic framework prevents the necessary backside attack of the nucleophile. The geometry of the ring system makes the rear lobe of the C-X σ* orbital completely inaccessible.
Likewise, S(_N)1 reactions are highly disfavored. The formation of a carbocation at a bridgehead position would require a planar, sp²-hybridized carbon, which is sterically impossible to achieve within the rigid bicyclo[2.2.2]octane framework without introducing an enormous amount of ring strain (Bredt's rule).
Despite these significant barriers, substitution at the bridgehead position can be achieved under specific conditions that circumvent traditional S(_N)1 and S(_N)2 pathways. One successful strategy involves the generation of bridgehead carbocations from corresponding halides using potent electrophiles like silver triflate. iastate.edu These highly reactive carbocations can then be trapped by various nucleophiles, including allyltrimethylsilane (B147118) and enol silyl (B83357) ethers, allowing for the functionalization of the bridgehead position. iastate.edu
Another viable pathway for substitution is through a radical mechanism. The photostimulated reaction of bridgehead halides with nucleophiles can proceed via a radical-nucleophilic substitution (S(_R)N1) mechanism. acs.org This multi-step process involves the formation of a bridgehead radical intermediate, which can then react with a nucleophile.
| Reaction Type | Feasibility at Bridgehead | Reasoning | Alternative Enabling Mechanism |
|---|---|---|---|
| SN2 | Prohibited | Steric hindrance prevents backside attack. google.com | Not applicable. |
| SN1 | Highly Disfavored | Inability to form a stable planar carbocation (Bredt's Rule). google.com | Forced carbocation generation using silver salts (e.g., AgOTf). iastate.edu |
| Radical Substitution | Feasible | Bridgehead radical intermediates are not subject to the same geometric constraints as carbocations. | SRN1 mechanism, often photostimulated. acs.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide precise information about the three-dimensional structure, electron distribution, and stability of 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this molecule would begin with geometry optimization to find the lowest energy structure. This would involve calculating the bond lengths, bond angles, and dihedral angles that define its 3D shape. For a molecule with a flexible side chain like the (E)-prop-1-enyl group, a conformational analysis would be necessary to identify different rotational isomers (rotamers) and determine their relative energies, thus mapping the conformational landscape.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Lowest Energy Conformer
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C (methoxy) | O | Data not available | ||
| O | C1 (bicyclo) | Data not available | |||
| C4 (bicyclo) | C (propenyl) | Data not available | |||
| Bond Angle | C(methoxy) | O | C1(bicyclo) | Data not available | |
| C3(bicyclo) | C4(bicyclo) | C5(bicyclo) | Data not available | ||
| Dihedral Angle | O | C1(bicyclo) | C2(bicyclo) | C3(bicyclo) | Data not available |
| C1(bicyclo) | C4(bicyclo) | C(propenyl) | C(propenyl) | Data not available |
Ab Initio Methods for High-Level Electronic Structure and Stability Evaluations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for electronic structure calculations, albeit at a greater computational expense. These methods would be used to refine the energies of the conformers identified by DFT and to calculate properties like ionization potential and electron affinity with high precision. Such calculations would provide a benchmark for the stability of the molecule and its propensity to participate in electron transfer processes.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Elucidation of Regio- and Stereoselectivity in Chemical Transformations
Many reactions can yield multiple products. Computational modeling can explain and predict the observed selectivity. For instance, in an electrophilic addition to the propenyl double bond, calculations could determine which of the two carbon atoms is more susceptible to attack (regioselectivity) and from which face of the molecule the attack is more likely to occur (stereoselectivity). This is achieved by comparing the activation energies of the different possible pathways leading to the various products.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, key predictable parameters would include Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| ¹H NMR | Chemical Shift (δ) for O-CH₃ | Data not available | Data not available |
| Chemical Shift (δ) for vinylic H | Data not available | Data not available | |
| ¹³C NMR | Chemical Shift (δ) for C=C | Data not available | Data not available |
| Chemical Shift (δ) for C1 (bridgehead) | Data not available | Data not available | |
| IR Spectroscopy | C=C Stretch Frequency (cm⁻¹) | Data not available | Data not available |
| C-O Stretch Frequency (cm⁻¹) | Data not available | Data not available |
Computed NMR Chemical Shifts and Coupling Constants
No published data containing computed Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for This compound could be located. Theoretical NMR predictions for related bicyclo[2.2.2]octane systems are typically performed using DFT methods, which can provide valuable insights into the relationship between the three-dimensional structure and its spectral features. acs.org Such calculations would be necessary to generate a data table of predicted shifts for the unique protons and carbons in this molecule.
Calculated Vibrational Frequencies and Intensities
There are no available computational studies detailing the calculated vibrational frequencies and infrared (IR) or Raman intensities for This compound . For related molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO), computational methods have been used to assign experimental FT-IR and FT-Raman spectra by calculating the vibrational modes. researchgate.netresearchgate.net A similar analysis for the title compound would allow for the theoretical prediction of its vibrational spectrum, but this research has not been published.
Theoretical ECD Spectra for Chiral Analogs
The specified compound, This compound , is itself achiral as it possesses a plane of symmetry. Therefore, it would not exhibit an Electronic Circular Dichroism (ECD) spectrum.
Theoretical ECD calculations are performed on chiral molecules to predict their chiroptical response, which is crucial for determining their absolute configuration. acs.orgsemanticscholar.org While there are studies on the synthesis and chromatographic separation of chiral bicyclo[2.2.2]octane-based compounds, nih.gov and computational investigations of the ECD spectra of other chiral bicyclic ketones, researchgate.net no such data exists for chiral analogs of the title compound. To generate a theoretical ECD spectrum, one would first need to introduce a chiral center to the molecule, for example, by substitution on the bicyclic core or the propenyl group, and then perform the necessary quantum chemical calculations on the resulting enantiomers. Such studies have not been found in the surveyed literature.
Analysis of Electron Density Distributions and Frontier Molecular Orbitals
No specific analysis of the electron density distribution, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) for This compound has been published.
This type of analysis is fundamental in computational chemistry for understanding a molecule's reactivity, electronic properties, and potential as a single-molecule insulator. chemrxiv.orgchemrxiv.orgresearchgate.net For various other substituted bicyclo[2.2.2]octane systems, frontier molecular orbital analysis has been used to investigate substituent effects and electron transport properties. nih.govacs.org A computational study on This compound would be required to visualize its molecular orbitals and map its electrostatic potential, thereby identifying regions of high and low electron density. In the absence of such a study, no data tables or detailed findings can be presented.
Synthetic Utility and Applications in Advanced Organic Synthesis
1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane as a Versatile Synthetic Intermediate
The specific combination of the methoxy (B1213986) group, the propenyl substituent, and the bicyclic core in this compound makes it a valuable intermediate in synthetic chemistry. The functional groups offer multiple reaction sites for elaboration, while the bicyclic system provides a stable and predictable conformational anchor.
The bicyclo[2.2.2]octane unit is a key structural element in a variety of complex organic molecules, including pharmaceuticals and natural products. google.comresearchgate.netnih.gov Derivatives like this compound serve as important synthons, providing a pre-formed, rigid core that can be further functionalized. The presence of the methoxy group at a bridgehead position and an alkenyl chain at the opposing bridgehead allows for a range of chemical transformations. For instance, the double bond of the propenyl group can undergo various additions, oxidations, or metathesis reactions, while the methoxy group can be a precursor to other functionalities or influence the reactivity of the bicyclic system. The synthesis of highly functionalized bicyclo[2.2.2]octene derivatives often serves as a pathway to chiral building blocks for intricate natural products. researchgate.net
The bicyclo[2.2.2]octane skeleton is a recurring motif in several classes of natural products, particularly certain terpenes and alkaloids. google.com The synthesis of these complex natural products often relies on intermediates that contain this bicyclic core.
Terpenes: Many terpenoid natural products feature complex polycyclic systems. The bicyclo[2.2.2]octane unit can be a central structural component in the synthetic strategy towards these molecules. For example, the formation of atropurpuran, a diterpenoid, involves a structure with two adjacent bicyclo[2.2.2]octane motifs. nih.gov Synthetic approaches to stemodane and stemarane diterpenoids have also utilized the formation of a bicyclo[2.2.2]octane intermediate, which then undergoes rearrangement to form the characteristic bicyclo[3.2.1]octane system of the final products.
Alkaloids: A significant number of fungal indole (B1671886) alkaloids are characterized by a bicyclo[2.2.2]diazaoctane core. sdu.edu.cnresearchgate.net This core is believed to be formed biosynthetically through an intramolecular Diels-Alder reaction. nih.govdtu.dk Synthetic strategies often mimic this approach, utilizing precursors that can undergo cyclization to form the bicyclic system. nih.govwm.edu While the subject compound is a carbocyclic analog, its rigid framework is representative of the structural principles used in the synthesis of these complex alkaloids. The predictable geometry of the bicyclo[2.2.2]octane system is crucial for establishing the correct stereochemistry in the final natural product. researchgate.net
Design and Implementation of Constrained Molecular Scaffolds
The inherent rigidity of the bicyclo[2.2.2]octane system is one of its most valuable features in synthetic design. This conformational constraint allows it to act as a predictable platform for controlling the spatial arrangement of functional groups and as a structural surrogate for other chemical moieties.
The fixed, cage-like structure of the bicyclo[2.2.2]octane scaffold minimizes conformational flexibility. This rigidity is instrumental in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. By attaching reactive groups to this scaffold, their spatial orientation is fixed, allowing for highly stereoselective reactions. researchgate.netresearchgate.net For example, Diels-Alder reactions involving bicyclo[2.2.2]octene derivatives often proceed with high stereoselectivity due to the defined geometry of the dienophile or diene incorporated into the bicyclic system. nih.gov This control is essential for synthesizing enantiomerically pure compounds, which is a critical requirement in the development of pharmaceuticals and other biologically active molecules. researchgate.netrsc.org
In medicinal chemistry, replacing aromatic rings, such as the phenyl group, with non-aromatic bioisosteres is a common strategy to improve the physicochemical properties of drug candidates. The bicyclo[2.2.2]octane moiety has emerged as an effective three-dimensional substitute for a para-substituted phenyl ring. This is due to the similar distance between the points of attachment (the bridgehead carbons) compared to the 1,4-positions of a phenyl ring. The key advantage of this replacement is the introduction of a higher fraction of sp³-hybridized carbon atoms, which can lead to improved solubility, reduced lipophilicity, and better metabolic stability.
Below is a comparison of geometric parameters between the bicyclo[2.2.2]octane scaffold and a para-substituted phenyl ring, illustrating their structural similarity.
| Parameter | Bicyclo[2.2.2]octane | para-Substituted Phenyl Ring |
|---|---|---|
| Distance between connection points (Å) | ~2.60 | ~2.82 |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 0 |
| Geometry | Three-dimensional, rigid | Two-dimensional, planar |
This structural mimicry allows for the design of novel therapeutic agents with potentially superior pharmacokinetic profiles while maintaining the necessary geometry for biological activity. nih.gov
Applications in Catalyst Design and Ligand Development
The well-defined and rigid structure of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. By incorporating coordinating atoms or functional groups onto this rigid backbone, the resulting ligands can create a highly organized and predictable chiral environment around a metal center.
Chiral ligands based on the bicyclo[2.2.2]octane skeleton have been successfully employed in a variety of metal-catalyzed asymmetric reactions. For example, chiral cyclopentadienyl (B1206354) (Cp) ligands fused with a bicyclo[2.2.2]octane unit have been developed for rhodium-catalyzed asymmetric C-H activation, achieving high enantioselectivity. thieme-connect.combohrium.comthieme-connect.comsnnu.edu.cn Similarly, chiral diene ligands derived from bicyclo[2.2.2]octadiene have proven effective in rhodium-catalyzed asymmetric 1,4-additions. researchgate.netnih.govacs.org
The cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been used to create novel "salen" type ligands. nih.govacs.orgresearchgate.net These ligands, when complexed with metals such as cobalt, chromium, or iron, form catalysts that can induce high enantioselectivity in reactions like cyclopropanation, hetero-Diels-Alder reactions, and Henry reactions. nih.govacs.org The rigidity of the bicyclic scaffold ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic cycle. Furthermore, derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid have been utilized as chiral constrained scaffolds for developing organo-catalysts and chiral ligands for copper-catalyzed reactions. nih.govacs.org The predictable stereochemical outcomes from these catalyst systems highlight the value of the bicyclo[2.2.2]octane core in the design of new tools for asymmetric synthesis. acs.org
Development of Chiral Bicyclo[2.2.2]octane-Based Ligands for Asymmetric Catalysis
The rigid C2-symmetric framework of bicyclo[2.2.2]octane derivatives makes them exceptional platforms for the development of chiral ligands used in asymmetric catalysis. nih.govsigmaaldrich.com This structural rigidity helps to create a well-defined and predictable chiral environment around a metal center, which is crucial for achieving high levels of enantioselectivity in chemical reactions. rsc.org The development of metal complexes featuring chiral cyclopentadienyl (Cp) ligands, in particular, has found widespread application in asymmetric catalysis. snnu.edu.cn
A notable class of such catalysts includes chiral cyclopentadienyl rhodium(I) complexes (CpRhI) that bear C2-symmetric chiral BCO-fused Cp ligands. nih.gov These catalysts have been successfully applied in the asymmetric C-H activation of N-methoxybenzamides with quinones, producing chiral hydrophenanthridinones in high yields (up to 82%) and with excellent enantioselectivity (up to 99% ee). nih.gov Structural analysis of these BCO-fused CpRh catalysts reveals that their unique geometry, which is more vertically extended and closer to the metal center compared to classic ligands, may account for their superior catalytic performance. nih.gov
Beyond Cp-based systems, other BCO derivatives have been developed as effective chiral ligands. For instance, cis-2,5-diaminobicyclo[2.2.2]octane has been introduced as a novel chiral scaffold. nih.gov This diamine can be condensed with salicylaldehydes to generate "salen" ligands capable of encapsulating various transition metals. The steric and electronic properties of these ligands can be fine-tuned; for example, introducing a methoxy substituent was found to enhance the catalytic efficiency of a cobalt(II)-salen complex in the asymmetric cyclopropanation of alkenes. nih.gov Similarly, chiral diene ligands based on the bicyclo[2.2.2]octane-2,5-diene structure have proven effective in rhodium-catalyzed asymmetric 1,4-addition reactions. sigmaaldrich.com
| Ligand Type | Catalytic Application | Metal Center | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| BCO-Fused Cyclopentadienyl (Cp) | Asymmetric C-H Activation | Rhodium (Rh) | Up to 99% | nih.gov |
| cis-2,5-Diaminobicyclo[2.2.2]octane-Salen | Asymmetric Cyclopropanation | Cobalt (Co) | High (not specified) | nih.gov |
| Bicyclo[2.2.2]octadiene (bod*) | Asymmetric 1,4-Addition | Rhodium (Rh) | High (not specified) | sigmaaldrich.com |
| Bicyclo[2.2.2]octadiene Derivatives | Asymmetric Conjugate Addition | Rhodium (Rh) | Variable | rsc.org |
Role in the Design of Novel Supramolecular Architectures (e.g., MOF Ligands)
In the field of supramolecular chemistry, the bicyclo[2.2.2]octane scaffold serves as a robust and geometrically predictable linker for the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with tunable properties. The choice of the organic linker is critical in determining the final architecture and functionality of the MOF.
Bicyclo[2.2.2]octane-1,4-dicarboxylate is a particularly valuable linker due to its rigid, linear geometry, which closely mimics that of the widely used aromatic linker, terephthalate (B1205515) (benzene-1,4-dicarboxylate). researchgate.netmdpi.com Unlike flexible aliphatic linkers that can lead to unstable frameworks, the rigidity of the BCO core helps to create robust, open-framework materials. researchgate.net By replacing aromatic linkers with aliphatic ones like BCO-dicarboxylate, it is possible to finely tune the pore size and modify the nature of host-guest interactions within the MOF. mdpi.com
A significant advantage of using aliphatic BCO linkers is the potential to create highly transparent MOFs. rsc.org Aromatic linkers often exhibit strong light absorption, which can be a limitation for optical applications. MOFs constructed from BCO-dicarboxylate and metal cations with filled or empty valence shells (such as Zn(II)) can overcome this issue. mdpi.com The first reported MOF using bicyclic organic dicarboxylic linkers demonstrated their utility in creating transparent porous materials that can act as "solid solvents" for studying molecules in confined spaces. rsc.org
| Property | Bicyclo[2.2.2]octane-1,4-dicarboxylate | Terephthalate (Benzene-1,4-dicarboxylate) | Reference |
|---|---|---|---|
| Backbone | Alicyclic (Saturated) | Aromatic | researchgate.netmdpi.com |
| Geometry | Linear, Rigid | Linear, Rigid | researchgate.net |
| Optical Properties | Allows for transparent materials | Strong light absorption | rsc.orgmdpi.com |
| Host-Guest Interactions | Aliphatic character | Aromatic character (e.g., π-π stacking) | mdpi.com |
Utility in Materials Science: Specialty Monomers and Liquid Crystal Design
The unique structural properties of the bicyclo[2.2.2]octane core have also been exploited in materials science, particularly in the synthesis of specialty polymers and the design of liquid crystals.
As specialty monomers, BCO derivatives such as diols and diacids are used to create polymers with tailored properties. google.comcore.ac.uk The incorporation of the rigid BCO ring system into polymer backbones, such as in thermotropic copolyesters, significantly influences the material's characteristics. google.com Replacing a non-bicyclic ring structure with a BCO unit generally has a modest effect on the melting point of the polymer but can enhance thermal and oxidative stability. core.ac.uknasa.gov For example, maximum thermal stability is often observed when two BCO rings are present in the repeating unit of the polymer. core.ac.uknasa.gov The defined 180° angle between functional groups at the 1- and 4-positions of the BCO scaffold helps maintain linearity in the polymer chain, a crucial factor for creating ordered materials. nasa.gov
In the design of liquid crystals, the BCO unit is a well-established component for creating mesogenic (liquid crystal-forming) cores. tandfonline.commdpi.com Its rigid, rotationally symmetric, and linear structure makes it an excellent substitute for p-phenylene groups. tandfonline.commdpi.com This substitution allows for the subtle modification of physical properties, such as reducing the melting point without eliminating the liquid crystal phase. tandfonline.com BCO-containing calamitic (rod-like) mesogens have been synthesized and shown to form various liquid crystal phases, including chiral nematic (N) and chiral smectic A (SmA) phases. rsc.org The BCO segment can effectively shield unfavorable lateral bulk in complex chiral cores, thereby promoting the formation of stable liquid crystal phases. rsc.org
| Application Area | Role of BCO Unit | Resulting Property | Reference |
|---|---|---|---|
| Specialty Polymers | Rigid monomer in polymer backbone | Increased thermal and oxidative stability | google.comcore.ac.uknasa.gov |
| Liquid Crystals | Rigid, linear core component (mesogen) | Formation of stable nematic and smectic phases | tandfonline.comrsc.org |
| Liquid Crystals | Bioisostere for phenyl rings | Modification of melting points and phase behavior | tandfonline.commdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Diels-Alder reactions or functionalization of preformed bicyclo[2.2.2]octane scaffolds. For example, bicyclo[2.2.2]octane derivatives are often prepared by catalytic hydrogenation of Diels-Alder adducts (e.g., using cyclohexadiene and acrylic acid derivatives) .
- Key Variables :
- Temperature: Elevated temperatures (80–120°C) improve cycloaddition efficiency but may reduce stereochemical control.
- Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethers (THF) favor regioselectivity .
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) can direct stereochemistry in E-alkene formation .
- Data Table :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | 65–78 | 100°C, DMF, 12 h | |
| Hydrogenation of Adduct | 85–90 | H₂ (1 atm), Pt catalyst |
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Methodology :
- NMR : ¹H/¹³C NMR distinguishes methoxy (δ 3.2–3.5 ppm) and E-alkene protons (J = 15–16 Hz) .
- IR : C-O stretching (1250–1050 cm⁻¹) confirms methoxy groups; conjugated alkenes show absorption at 1680–1620 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for C₁₂H₁₈O: 178.1358) .
- Purity Criteria : HPLC with UV detection (λ = 220–260 nm) ensures >95% purity; TLC (silica, hexane/EtOAc) monitors reaction progress .
Q. What are the stability considerations for this compound under different storage conditions?
- Degradation Pathways : Hydrolysis of the methoxy group in acidic/basic conditions; E→Z isomerization under UV light .
- Storage Recommendations :
- Stable at –20°C in inert atmosphere (argon) for >6 months.
- Avoid prolonged exposure to light or humidity (degradation <5% over 3 months at 4°C) .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s reactivity in catalytic transformations?
- Mechanistic Insights : The rigid bicyclic structure restricts conformational flexibility, favoring axial attack in electrophilic additions (e.g., epoxidation) . Steric hindrance from the bridgehead methyl groups slows nucleophilic substitution .
- Case Study : In Pd-catalyzed cross-coupling, the scaffold’s steric bulk reduces side reactions (e.g., β-hydride elimination), improving selectivity for allylic products .
Q. What computational models predict the compound’s electronic properties, and how do they align with experimental data?
- Methodology : DFT calculations (B3LYP/6-31G*) model HOMO/LUMO distributions, showing methoxy groups increase electron density at the bridgehead carbon .
- Validation : Computed NMR shifts (e.g., bridgehead C: δ 45–50 ppm) match experimental data within ±2 ppm .
Q. How can derivatization of the prop-1-enyl group modulate biological activity?
- Structure-Activity Relationship (SAR) :
- Epoxidation of the alkene enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites) .
- Substituents on the alkene (e.g., halogens) improve lipophilicity, correlating with increased membrane permeability in cell-based assays .
- Data Table :
| Derivative | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 120 ± 15 | 0.8 |
| Epoxidized Derivative | 45 ± 8 | 0.3 |
| Chloro-substituted Derivative | 28 ± 5 | 1.2 |
Contradictions and Limitations in Current Data
- Stereochemical Control : Conflicting reports on E/Z selectivity during alkene functionalization; some studies attribute this to solvent polarity , others to catalyst choice .
- Biological Assays : Limited in vivo data available; most activity studies are restricted to in vitro models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
